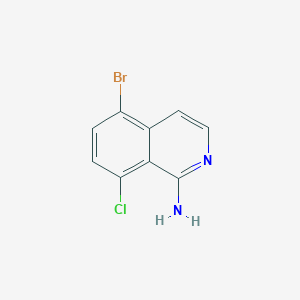

5-Bromo-8-chloroisoquinolin-1-amine

Description

5-Bromo-8-chloroisoquinolin-1-amine is a halogenated isoquinoline derivative featuring bromine at position 5, chlorine at position 8, and an amine group at position 1. This compound belongs to a class of heterocyclic aromatic molecules with applications in medicinal chemistry and materials science. Its structure enables diverse reactivity, particularly in cross-coupling reactions and as a building block for bioactive molecules. The molecular formula is C₉H₆BrClN₂, with a molecular weight of 273.52 g/mol (calculated).

Properties

IUPAC Name |

5-bromo-8-chloroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRANBMMEONLDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557495-68-7 | |

| Record name | 5-bromo-8-chloroisoquinolin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-chloroisoquinolin-1-amine typically involves halogenation reactions of isoquinoline derivatives. One common method is the bromination and chlorination of isoquinoline under controlled conditions using bromine (Br2) and chlorine (Cl2) gases or their respective solutions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-chloroisoquinolin-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 5-bromo-8-chloroisoquinoline-1,3-dione.

Reduction: Reduction reactions can lead to the formation of 5-bromo-8-chloroisoquinoline.

Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 5-bromo-8-chloroisoquinoline-1,3-dione

Reduction: 5-bromo-8-chloroisoquinoline

Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-8-chloroisoquinolin-1-amine has been investigated for its potential as a drug candidate targeting various diseases, including:

- Cancer : Studies have shown that it may inhibit specific cancer cell lines by interfering with cell proliferation pathways. Its mechanism often involves apoptosis induction in malignant cells.

- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Material Science

This compound is also utilized in the development of advanced materials, particularly:

- Organic Electronics : Its planar structure and electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Dyes and Pigments : As a precursor in dye synthesis, it contributes to the creation of colorants used in various industrial applications.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells. It was found to induce apoptosis through mitochondrial pathways, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which 5-Bromo-8-chloroisoquinolin-1-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

Anticancer Activity: Inhibits pathways involved in cell growth and division, such as the PI3K/Akt/mTOR pathway.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares key parameters of 5-Bromo-8-chloroisoquinolin-1-amine with structurally related isoquinoline derivatives:

Key Observations

Substituent Effects on Molecular Weight: The addition of a methyl group in 8-bromo-1-chloro-3-methylisoquinoline increases its molecular weight compared to simpler analogs but reduces polarity due to the hydrophobic methyl group . The amine group in this compound contributes to a higher molecular weight (273.52 g/mol) versus its non-aminated counterpart, 5-Bromo-8-chloroisoquinoline (242.50 g/mol) .

Positional Isomerism: 8-Bromoisoquinolin-5-amine (Br at 8, NH₂ at 5) and this compound (Br at 5, Cl at 8, NH₂ at 1) demonstrate how substituent positions alter electronic properties. The latter’s chlorine atom at position 8 may enhance electrophilicity, while the amine at position 1 could facilitate hydrogen bonding in biological systems .

Synthesis and Availability: 8-Bromoisoquinolin-5-amine is discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis or stability . 5-Bromo-8-chloroisoquinoline is more readily available (99% purity, ECHEMI), indicating robust synthetic routes for halogenated isoquinolines without amine groups .

8-Bromo-1-chloro-3-methylisoquinoline’s methyl group may hinder steric access to the isoquinoline core, limiting its utility in certain reactions .

Biological Activity

5-Bromo-8-chloroisoquinolin-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesizing methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 5-position and a chlorine atom at the 8-position of the isoquinoline ring. Its molecular formula is , with a molecular weight of approximately 243.50 g/mol. The planar structure of this compound contributes to its chemical stability and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has shown activity against several cancer cell lines, indicating potential as an anticancer agent .

- Antimicrobial Properties : The compound has demonstrated antibacterial effects against pathogenic strains such as Staphylococcus aureus and Klebsiella pneumoniae. Inhibition zones were reported, showing comparable efficacy to standard antibiotics .

The mechanism of action for this compound involves its interaction with various biological targets. It is believed to interfere with cellular pathways critical for cell survival and proliferation. The halogen substituents (bromine and chlorine) play a significant role in modulating the compound's reactivity and binding affinity to biological targets .

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound. These methods typically involve:

- Bromination : Introduction of the bromine atom at the 5-position.

- Chlorination : Subsequent chlorination at the 8-position.

- Amine Formation : Conversion of suitable precursors into the amine derivative.

The synthesis can be achieved through various chemical reactions, including nucleophilic substitutions and coupling reactions .

Research Findings

A summary of relevant studies on this compound is presented in the following table:

Case Studies

One notable case study involved testing this compound against various bacterial strains. The results indicated significant antibacterial activity, particularly against drug-resistant strains, highlighting its potential as a lead compound for new antibiotic development .

Another investigation into its anticancer properties demonstrated that the compound could induce apoptosis in cancer cells, suggesting a mechanism involving programmed cell death pathways .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-8-chloroisoquinolin-1-amine, and how can reaction yields be improved?

Methodological Answer: Synthetic optimization requires systematic evaluation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) using factorial design or orthogonal arrays to minimize trial-and-error approaches . For halogenated isoquinoline derivatives, analogous protocols (e.g., bromination/chlorination of precursor carboxylic acids, as in ) suggest starting with palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Yield improvements often involve purification via column chromatography (silica gel, gradient elution) or recrystallization, with monitoring by TLC/LCMS .

Q. How can contradictory spectroscopic data (e.g., NMR vs. ESIMS) be resolved during structural confirmation?

Methodological Answer: Contradictions between techniques require cross-validation:

- NMR : Confirm integration ratios and coupling constants (e.g., aromatic protons in isoquinoline cores often show distinct splitting patterns ).

- ESIMS : Verify isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) and compare with theoretical simulations.

- XRD : Resolve ambiguities via single-crystal X-ray diffraction for definitive structural assignment .

Q. What experimental strategies mitigate decomposition risks during storage or handling?

Methodological Answer: Stability studies under varying conditions (pH, light, humidity) using accelerated aging protocols (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways. Store in inert atmospheres (argon) at –20°C in amber vials. Monitor purity via HPLC with photodiode array detection to track degradation products .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of this compound derivatives for targeted bioactivity?

Methodological Answer: Density functional theory (DFT) or molecular dynamics (MD) simulations predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) that correlate with biological interactions. For example:

- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Docking : Use AutoDock Vina to model binding affinities with protein targets (e.g., kinase inhibitors).

- Solubility : Predict logP/logS values via COSMO-RS .

Q. What advanced spectroscopic techniques resolve ambiguities in regioselectivity during halogenation?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Map H-C correlations to distinguish bromine/chlorine positions on the isoquinoline core .

- XPS : Quantify binding energies of Br 3d and Cl 2p electrons to confirm substitution patterns.

- In-situ IR : Monitor reaction intermediates (e.g., nitrenes or carbenes) during halogenation .

Q. How can machine learning (ML) optimize reaction conditions for high-throughput synthesis?

Methodological Answer:

- Data Curation : Compile historical datasets (yield, solvent, catalyst) into a structured database.

- Feature Engineering : Encode variables (e.g., solvent polarity, temperature) for ML models.

- Model Training : Use random forests or neural networks to predict optimal conditions (e.g., Bayesian optimization for DOE) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental bioassay results?

Methodological Answer:

- False Positives : Validate computational hits with orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Solvent Effects : Recalculate docking scores using explicit solvent models (e.g., TIP3P water in MD).

- Meta-Analysis : Apply funnel plots or sensitivity analysis to identify outliers in datasets .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to Hill or log-logistic models (IC ± 95% CI) using GraphPad Prism.

- ANOVA with Tukey’s post-hoc : Compare means across concentrations.

- Resampling : Bootstrap confidence intervals for small sample sizes .

Experimental Design & Optimization

Q. How can factorial design reduce the number of experiments required to optimize catalytic systems?

Methodological Answer: A 2 factorial design evaluates main effects and interactions (e.g., catalyst loading × temperature). For example:

| Factor | Low (–1) | High (+1) |

|---|---|---|

| Catalyst (mol%) | 5 | 10 |

| Temp (°C) | 80 | 120 |

Analyze via ANOVA to identify significant factors and derive response surface models .

Q. What methodologies validate the reproducibility of synthetic protocols across laboratories?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.